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molecular formula C24H20N6O3S B8669747 N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide

N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide

Cat. No. B8669747
M. Wt: 472.5 g/mol
InChI Key: IKFHTNVCVDQGQH-UHFFFAOYSA-N
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Patent
US08796320B2

Procedure details

2-Amino-5-(2-furyl)-1,3,4-oxadiazole (76 mg, 0.50 mmol), HOAt (68 mg, 0.50 mmol), HATU (190 mg, 0.50 mmol), and N,N-diisopropylethylamine (97 μL, 0.56 mmol) were added to a solution of commercially available 5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxylic acid (85 mg, 0.25 mmol) in DMF (1 mL), followed by stirring overnight at room temperature in an argon atmosphere. To the reaction solution were added 2-amino-5-(2-furyl)-1,3,4-oxadiazole (76 mg, 0.50 mmol), HOAt (68 mg, 0.50 mmol), HATU (190 mg, 0.50 mmol), and N,N-diisopropylethylamine (97 μL, 0.56 mmol), and the mixture was stirred at room temperature for further 4 days. Water was added to the reaction solution, and the precipitated crystals were collected by filtration, washed with water, and recrystallized from methanol to obtain the title compound (27 mg, 0.06 mmol) (yield: 240).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step Two
Name
Quantity
68 mg
Type
reactant
Reaction Step Two
Name
Quantity
190 mg
Type
reactant
Reaction Step Two
Quantity
97 μL
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
76 mg
Type
reactant
Reaction Step Three
Name
Quantity
68 mg
Type
reactant
Reaction Step Three
Name
Quantity
190 mg
Type
reactant
Reaction Step Three
Quantity
97 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:3][C:4]([C:7]2[O:8][CH:9]=[CH:10][CH:11]=2)=[N:5][N:6]=1.C1C=NC2N(O)N=NC=2C=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C.[C:55]1([C:61]2[N:66]=[C:65]3[N:67]=[C:68]([N:70]4[CH2:75][CH2:74][CH2:73][CH2:72][CH2:71]4)[S:69][C:64]3=[C:63]([C:76](O)=[O:77])[CH:62]=2)[CH:60]=[CH:59][CH:58]=[CH:57][CH:56]=1>CN(C=O)C.O>[O:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[C:4]1[O:3][C:2]([NH:1][C:76]([C:63]2[CH:62]=[C:61]([C:55]3[CH:56]=[CH:57][CH:58]=[CH:59][CH:60]=3)[N:66]=[C:65]3[N:67]=[C:68]([N:70]4[CH2:75][CH2:74][CH2:73][CH2:72][CH2:71]4)[S:69][C:64]=23)=[O:77])=[N:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
76 mg
Type
reactant
Smiles
NC=1OC(=NN1)C=1OC=CC1
Name
Quantity
68 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
190 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
97 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
85 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=C2C(=N1)N=C(S2)N2CCCCC2)C(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
76 mg
Type
reactant
Smiles
NC=1OC(=NN1)C=1OC=CC1
Name
Quantity
68 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
190 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
97 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring overnight at room temperature in an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for further 4 days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=CC=C1)C1=NN=C(O1)NC(=O)C1=C2C(=NC(=C1)C1=CC=CC=C1)N=C(S2)N2CCCCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.06 mmol
AMOUNT: MASS 27 mg
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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